molecular formula C20H18ClN3O2 B12163670 (2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B12163670
M. Wt: 367.8 g/mol
InChI Key: UMKZDCLBSUSUHT-JLHYYAGUSA-N
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Description

The compound (2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group, a pyrazole ring, and an enamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, acetophenone, and hydrazine hydrate.

    Formation of Pyrazole Ring: The initial step involves the condensation of acetophenone with hydrazine hydrate to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

    Enamide Formation: The pyrazole derivative is then reacted with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide to form the final product, (2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to certain biological molecules.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for anti-inflammatory or anticancer drugs.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical reactivity.

    Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The chlorophenyl group and the pyrazole ring are key functional groups that facilitate binding to these targets. The mechanism often involves inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide

Uniqueness

The presence of the 4-chlorophenyl group in (2E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H18ClN3O2/c1-14-19(20(26)24(23(14)2)17-6-4-3-5-7-17)22-18(25)13-10-15-8-11-16(21)12-9-15/h3-13H,1-2H3,(H,22,25)/b13-10+

InChI Key

UMKZDCLBSUSUHT-JLHYYAGUSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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